SODIUM HEXACHLORORHODATE(III)-12-HYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

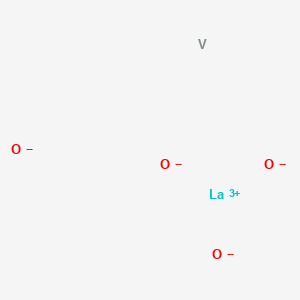

Sodium Hexachlororhodate(III) is a high-purity compound commonly known as Rhodium sodium chloride . It has a chemical formula of Na3RhCl6 and is an excellent choice for various applications in the electronics, catalysis, and research industries .

Synthesis Analysis

The synthesis of Sodium Hexachlororhodate(III) involves the reaction of Rhodium (III) complexes with nitrito-ligand to access Rhodium (III) chloroamines . These can be obtained using a reaction of [Rh(NO2)6]3− with ammonia and further with HCl .Molecular Structure Analysis

The molecular structure of Sodium Hexachlororhodate(III) is represented by the linear formula Na3RhCl6 . Its exact mass is 383.684978 and its monoisotopic mass is 381.687928 .Chemical Reactions Analysis

Sodium Hexachlororhodate(III) reacts with hydrochloric acid to form hydrogen hexachlororhodate (III) . It also reacts with ammonia water in a sealed tube at 145°C to form [Ir(NH3)6]Cl3 .Physical And Chemical Properties Analysis

Sodium Hexachlororhodate(III) appears as a red powder . The melting point, boiling point, density, and solubility in H2O are not available . The molecular weight of Sodium Hexachlororhodate(III) is 384.59 .Mechanism of Action

Safety and Hazards

Sodium Hexachlororhodate(III) is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

Sodium Hexachlororhodate(III) is generally immediately available in most volumes . High purity, submicron, and nanopowder forms may be considered . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

Properties

| 15002-92-3 | |

Molecular Formula |

Cl3NaRh |

Molecular Weight |

232.245 |

IUPAC Name |

sodium;trichlororhodium |

InChI |

InChI=1S/3ClH.Na.Rh/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

ZTBGZLXHBMWLFN-UHFFFAOYSA-K |

SMILES |

[Na].Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)